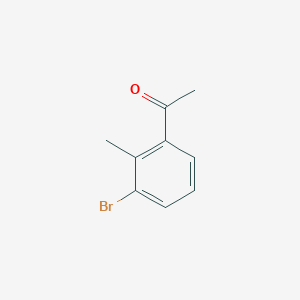

1-(3-Bromo-2-methylphenyl)ethanone

Übersicht

Beschreibung

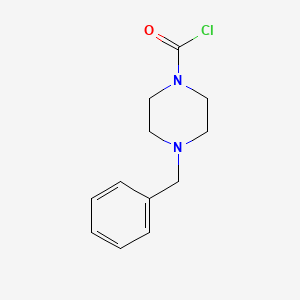

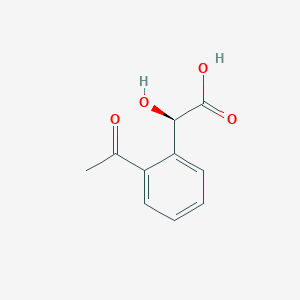

“1-(3-Bromo-2-methylphenyl)ethanone” is a chemical compound with the CAS Number: 52779-76-7 . It has a molecular weight of 213.07 and its linear formula is C9H9BrO . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “1-(3-Bromo-2-methylphenyl)ethanone” has been discussed in several papers . One method involves the bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone . This method is considered attractive for accessing this compound .Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-2-methylphenyl)ethanone” can be represented by the linear formula C9H9BrO . More detailed structural information may be available in 3D conformer databases .Chemical Reactions Analysis

The chemical reactions involving “1-(3-Bromo-2-methylphenyl)ethanone” have been studied . For instance, it has been used in the synthesis of alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone .Physical And Chemical Properties Analysis

“1-(3-Bromo-2-methylphenyl)ethanone” is a liquid at room temperature . It has a molecular weight of 213.07 g/mol . More detailed physical and chemical properties might be available in specialized databases .Wissenschaftliche Forschungsanwendungen

Synthesis of Lusutrombopag

This compound serves as a key precursor in the synthesis of Lusutrombopag , which is a drug used to treat thrombocytopenia (low platelet counts) in patients with chronic liver disease who are scheduled to undergo a medical procedure. The bioreduction of 1-(3-Bromo-2-methylphenyl)ethanone offers an attractive method to access this important compound .

Organic Synthesis

1-(3-Bromo-2-methylphenyl)ethanone is used in various organic synthesis processes. For instance, it can be involved in cross-coupling reactions as a starting material or intermediate .

Material Science Research

Scientists in material science research utilize this compound for developing new materials with potential applications in electronics, photonics, and nanotechnology .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reference material for chromatography and spectroscopy calibration due to its distinct chemical properties .

Chemical Education

It can also be used for educational purposes in academic institutions to demonstrate various chemical reactions and synthesis techniques to students .

Pharmaceutical Research

Apart from Lusutrombopag, this compound may be used in the research and development of other pharmaceuticals due to its bromine functional group which is often used in medicinal chemistry .

Safety and Hazards

“1-(3-Bromo-2-methylphenyl)ethanone” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Eigenschaften

IUPAC Name |

1-(3-bromo-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNWYNIGDUWAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-2-methylphenyl)ethanone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)

![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)